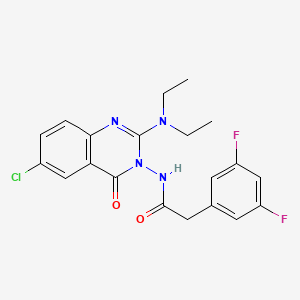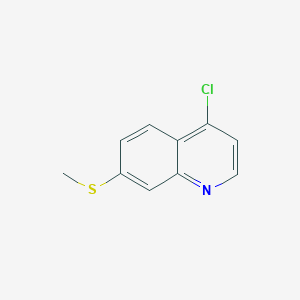
Quinoline, 4-chloro-7-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-chloro-7-(methylthio)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a thiol compound, such as methylthiol, under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-chloro-7-(methylthio)-quinoline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-7-(methylthio)-quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydroquinoline derivatives.
Applications De Recherche Scientifique
4-chloro-7-(methylthio)-quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Chemistry: It is used in the synthesis of other quinoline derivatives with applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-chloro-7-(methylthio)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-7-methylquinoline: Similar structure but lacks the methylthio group, which may result in different biological activities.
7-chloro-4-aminoquinoline: Contains an amino group instead of a methylthio group, leading to different chemical reactivity and applications.
2-chloro-4-methyl-7-(methylthio)quinoline: Similar structure with a chloro group at the 2-position, which may affect its chemical properties and biological activities.
Uniqueness
The presence of both the chloro and methylthio groups in 4-chloro-7-(methylthio)-quinoline imparts unique chemical reactivity and biological activities compared to other quinoline derivatives. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
49713-62-4 |
|---|---|
Formule moléculaire |
C10H8ClNS |
Poids moléculaire |
209.70 g/mol |
Nom IUPAC |
4-chloro-7-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8ClNS/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |
Clé InChI |
UVHAXIYUZIUSHP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=NC=CC(=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


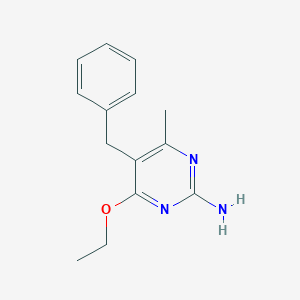
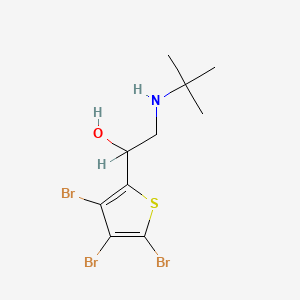
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
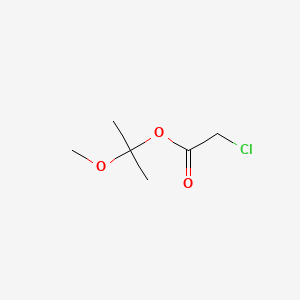
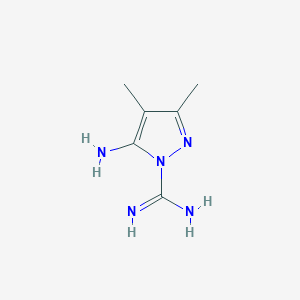

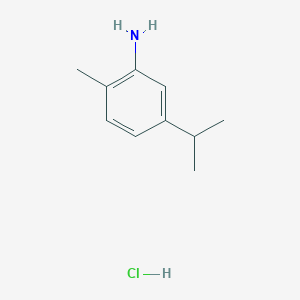
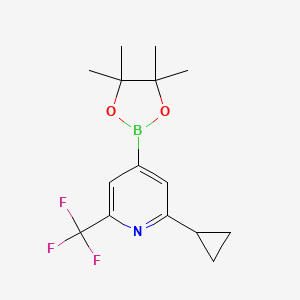
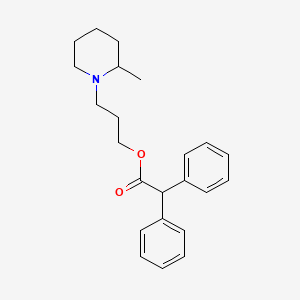
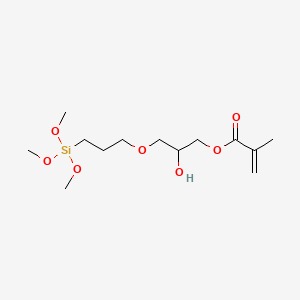
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
